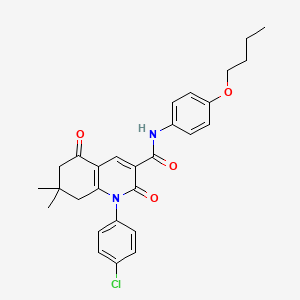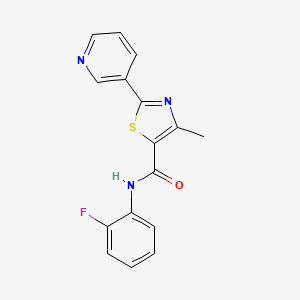
N-(2-fluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(2-fluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as "compound X," is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of compound X is unique compared to other compounds. It works by inhibiting the activity of a specific protein called NF-κB, which is involved in the regulation of genes that control inflammation, cell survival, and proliferation. By inhibiting the activity of NF-κB, compound X can prevent the growth and survival of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In cancer research, compound X has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, compound X has been shown to reduce the production of inflammatory cytokines. In infectious disease research, compound X has been shown to inhibit the replication of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the development of new drugs. It has been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using compound X in lab experiments. It is a complex compound, making it difficult to synthesize and purify. It also has low solubility in water, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of compound X. One area of research is the development of new drugs based on the structure of compound X. Researchers are also exploring the use of compound X in combination with other drugs to enhance its therapeutic efficacy. Another area of research is the study of the mechanism of action of compound X, which could lead to the development of new drugs that target the same protein. Finally, researchers are exploring the use of compound X in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
Conclusion:
In conclusion, compound X is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new drugs. While there are limitations to using compound X in lab experiments, its potential benefits make it an important area of research for the scientific community.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of diseases including cancer, inflammation, and infectious diseases. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has demonstrated that compound X has anti-inflammatory properties. In infectious disease research, compound X has been shown to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-13-7-3-2-6-12(13)17)22-16(19-10)11-5-4-8-18-9-11/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRNRKDZYSTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)
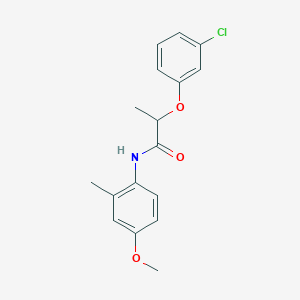
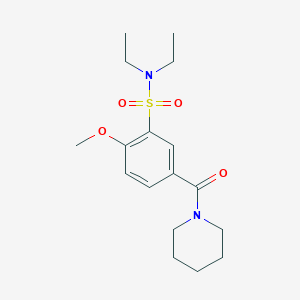
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)



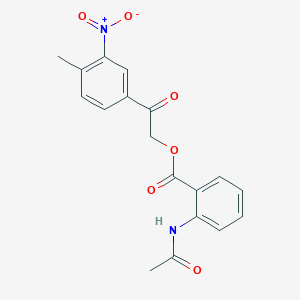
![N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]malonamide](/img/structure/B4722342.png)
![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)
